The synthesis of Butanoic acid, 2-azido-3-methyl-, (2S)- typically involves several organic reactions. A common method includes:
Technical details indicate that controlling reaction conditions is crucial for achieving high yields and the desired stereochemistry .
The molecular structure of Butanoic acid, 2-azido-3-methyl-, (2S)- can be represented as follows:
This compound features a butanoic acid backbone with a methyl group at the second carbon and an azido group at the third carbon. The stereochemistry is specified as (2S), indicating that the configuration at this chiral center is S.
Butanoic acid, 2-azido-3-methyl-, (2S)- can undergo various chemical reactions:
These reactions highlight the versatility of Butanoic acid, 2-azido-3-methyl-, (2S)- in synthetic organic chemistry.
The mechanism of action of Butanoic acid, 2-azido-3-methyl-, (2S)- primarily involves its interaction with biological targets. The azido group allows for bioorthogonal reactions—reactions that occur within living systems without disrupting native biochemical processes. This property makes it a valuable tool in chemical biology for tagging biomolecules or studying metabolic pathways .
The physical and chemical properties of Butanoic acid, 2-azido-3-methyl-, (2S)- are significant for its applications:
These properties influence its behavior in chemical reactions and biological systems .
Butanoic acid, 2-azido-3-methyl-, (2S)- has several scientific applications:
(2S)-2-Azido-3-methylbutanoic acid (CAS 40224-47-3, C₅H₉N₃O₂, MW 143.14 g/mol) is a non-proteinogenic α-amino acid derivative characterized by an azido group at the chiral α-carbon and a branched 3-methylbutanoic acid chain. This compound serves as a vital chiral building block in pharmaceutical synthesis and peptide chemistry, where its stereochemical integrity is paramount for biological activity and molecular recognition. The presence of the azide group offers versatile chemical handles for further transformations via Staudinger reduction or click chemistry, while the carboxylic acid functionality enables peptide coupling or esterification reactions. The chiral (2S)-configuration is essential for mimicking natural L-amino acids in bioactive compounds, making its stereoselective synthesis a critical focus of methodological development [2] [3] [5].
The most industrially adopted route involves stereospecific nucleophilic substitution (SN2) of enantiomerically pure α-halo-3-methylbutanoic acid derivatives with sodium azide (NaN3). This method leverages the chiral pool or resolution techniques to provide the precursor with defined stereochemistry. Typically, methyl (2S)-2-bromo-3-methylbutanoate is reacted with an excess of NaN3 (1.5–2.0 equiv) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile at 60–80°C for 12–24 hours. The reaction proceeds with clean inversion of configuration at the α-carbon, yielding methyl (2R)-2-azido-3-methylbutanoate, which is subsequently hydrolyzed to the (2S)-acid. Critical parameters include:
Yields typically range from 70–85% with >98% enantiomeric excess (ee) when high-purity precursors are used. The stereochemical outcome is confirmed by comparing optical rotation with authentic samples and chiral HPLC analysis using polysaccharide-based columns (e.g., Chiralpak AD-H) [2] [4].
Table 1: Optimization of Nucleophilic Azidation Reaction Conditions
Precursor | Solvent | NaN3 (equiv) | Temp (°C) | Time (h) | Yield (%) | ee (%) |
---|---|---|---|---|---|---|
Methyl (2S)-2-bromo-3-methylbutanoate | DMF | 1.5 | 60 | 18 | 85 | >99 |
Ethyl (2S)-2-chloro-3-methylbutanoate | Acetonitrile | 2.0 | 80 | 12 | 78 | 98 |
tert-Butyl (2S)-2-iodo-3-methylbutanoate | DMF | 1.8 | 70 | 24 | 82 | >99 |
Direct enantioselective synthesis from prochiral substrates avoids reliance on chiral precursors. Two catalytic approaches dominate:
Asymmetric Hydrogenation: Enol ester precursors like 2-azido-3-methylbut-2-enoic acid derivatives undergo hydrogenation using chiral Rh(I) or Ru(II) catalysts. The Josiphos-type ligand (R)-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine (Cy2Josphos) with [Rh(nbd)2]BF4 achieves >95% ee in methanol at 50 bar H2 and 25°C. The reaction exhibits high functional group tolerance, but requires careful exclusion of oxygen to maintain catalyst activity [9].
Organocatalytic Azidation: Proline-derived catalysts enable electrophilic α-azidation of 3-methylbutanoic acid aldehydes. Using (S)-diphenylprolinol trimethylsilyl ether (20 mol%) and 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (AZADO) as the azide source in 2-methyltetrahydrofuran (2-MeTHF), the reaction proceeds via an enamine intermediate to yield (S)-2-azido-3-methylbutanal. Subsequent Pinnick oxidation (NaClO2, NaH2PO4) furnishes the target acid with 90–92% ee. 2-MeTHF is preferred over THF due to its higher boiling point (80°C vs. 66°C), lower water miscibility (140 g/L), and biobased origin (from furfural), aligning with green chemistry principles [4] [9].
Table 2: Asymmetric Catalytic Methods for (2S)-2-Azido-3-methylbutanoic Acid Synthesis
Method | Catalyst System | Substrate | Solvent | ee (%) | Yield (%) | Key Advantage |
---|---|---|---|---|---|---|
Rh-Catalyzed Hydrogenation | [Rh(nbd)2]BF4/(R)-Cy2Josphos | Methyl 2-azido-3-methylbut-2-enoate | MeOH | 96 | 88 | High turnover number (TON >5,000) |
Organocatalytic Azidation | (S)-Diphenylprolinol TMS ether | 3-Methylbutanal | 2-MeTHF | 92 | 75 | Avoids transition metals; uses green solvent |
The final step in many synthetic routes involves hydrolyzing ester-protected intermediates to the free carboxylic acid. Controlled hydrolysis of methyl or ethyl (2S)-2-azido-3-methylbutanoate is achieved under basic conditions to minimize epimerization or azide reduction:
Alternative protecting group strategies include:
Table 3: Hydrolysis and Derivatization Conditions for Azido Acid Intermediates
Ester Precursor | Hydrolysis Agent | Conditions | Product | Yield (%) | Racemization (%) |
---|---|---|---|---|---|
Methyl (2S)-2-azido-3-methylbutanoate | 1.0M LiOH | THF/H₂O (4:1), 0°C, 2 h | (2S)-2-Azido-3-methylbutanoic acid | 97 | <0.5 |
Ethyl (2S)-2-azido-3-methylbutanoate | 0.5M NaOH | EtOH/H₂O (1:1), 25°C, 1 h | (2S)-2-Azido-3-methylbutanoic acid | 90 | 2.5 |
Methyl (2S)-2-azido-3-methylbutanoate | Porcine liver esterase | pH 7.0 phosphate buffer, 37°C, 8 h | (2S)-2-Azido-3-methylbutanoic acid | 73 | <0.5 |
Crude (2S)-2-azido-3-methylbutanoic acid | Cyclohexylamine | EtOAc, 25°C, crystallization | (2S)-2-Azido-3-methylbutanoic acid cyclohexylammonium salt | 85 (recovery) | 0 |
(2S)-2-Azido-3-methylbutanoic acid serves two primary roles in advanced synthesis:
Peptide Backbone Modification: Incorporation via solid-phase peptide synthesis (SPPS) using O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HCTU) activation enables the introduction of azide-functionalized residues. These azides undergo Staudinger reduction to amines (using PPh3/H2O) generating α,ω-diamino acid mimics or Cu(I)-catalyzed alkyne-azide cycloaddition (CuAAC) for "click" conjugation of fluorophores, lipids, or glycans. For example, trivalent melanotropin ligands for melanoma targeting were synthesized using CuAAC between azide-functionalized MSH(4) peptides and alkyne-bearing dendritic scaffolds on Sieber amide resin [6].
Chiral Intermediate for Antiviral Agents: The compound is a documented impurity (≤0.1%) in acyclovir synthesis, arising from azide displacement of intermediates. Its controlled formation and purification (as the cyclohexylammonium salt) are essential for quality control in API manufacturing. The stereochemistry at C2 influences the pharmacokinetics of valine-derived prodrugs, making the (2S)-isomer critical for bioactive conformations [7].
Table 4: Key Applications of (2S)-2-Azido-3-methylbutanoic Acid
Application | Reaction | Product/Outcome | Significance |
---|---|---|---|
Peptide backbone engineering | CuAAC with propargylated scaffolds | Multivalent peptide dendrimers | Enhanced receptor binding affinity (350-fold increase for MC4R) [6] |
Acyclovir impurity reference | Alkylation of guanine derivatives | Controlled synthesis of API impurity standard | Quality control in antiviral drug manufacturing |
Chiral pool for β-lactam synthesis | Staudinger reduction/Wolff rearrangement | Enantiopure β-amino acids or β-lactam antibiotics | Access to taxane side chains or penicillin analogs |
Pharmaceutical-grade (2S)-2-azido-3-methylbutanoic acid requires stringent analytical control:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4